![molecular formula C12H16O2 B14180130 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL CAS No. 856814-97-6](/img/structure/B14180130.png)
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is an organic compound that belongs to the class of phenoxypropanols It is characterized by the presence of a phenoxy group attached to a propanol chain, with an allyl group (prop-2-en-1-yl) substituent on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(prop-2-en-1-yl)phenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate 3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. This intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted phenoxypropanols
Scientific Research Applications
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(1-propenyl)-:
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol:
Uniqueness
3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an allyl group and a propanol chain makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
856814-97-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2-prop-2-enylphenoxy)propan-1-ol |
InChI |
InChI=1S/C12H16O2/c1-2-6-11-7-3-4-8-12(11)14-10-5-9-13/h2-4,7-8,13H,1,5-6,9-10H2 |
InChI Key |
XWQHPJPIVSSATP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



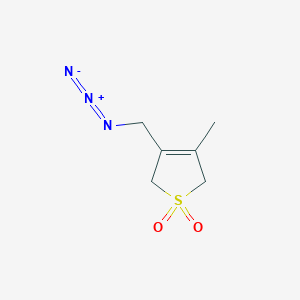
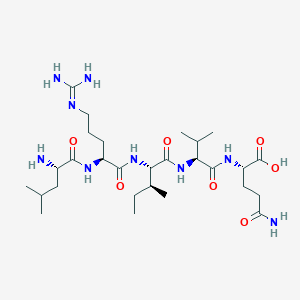
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
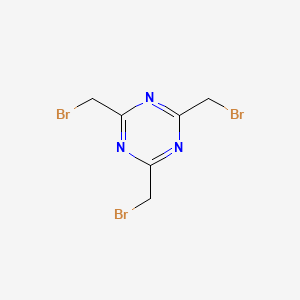
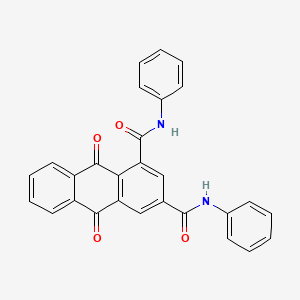
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
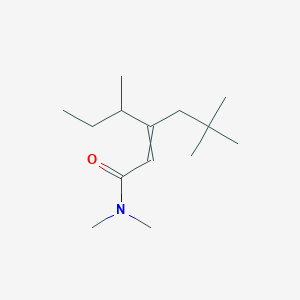

![Ethyl [3,5-dihydroxy-2-(7-hydroxyoctanoyl)phenyl]acetate](/img/structure/B14180141.png)

